4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound with the molecular formula C19H10BrClO2S. It is known for its unique structure, which combines a bromonaphthalene moiety with a chlorobenzothiophene carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate typically involves the esterification of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-bromonaphthalen-1-ol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
large-scale synthesis would likely involve similar esterification reactions with optimizations for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-naphthaleneboronic acid
- 3-Chloro-1-benzothiophene-2-carboxylic acid
- 4-Bromonaphthalen-1-yl acetate
Uniqueness
4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate is unique due to its combination of bromonaphthalene and chlorobenzothiophene moieties. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C19H10BrClO2S |
---|---|
Molecular Weight |
417.7 g/mol |
IUPAC Name |
(4-bromonaphthalen-1-yl) 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C19H10BrClO2S/c20-14-9-10-15(12-6-2-1-5-11(12)14)23-19(22)18-17(21)13-7-3-4-8-16(13)24-18/h1-10H |
InChI Key |
TUVUZMFSFJPSKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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